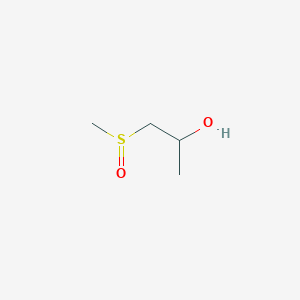

1-Methanesulfinyl-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alcohols are organic compounds that contain one or more hydroxyl (-OH) functional groups attached to a carbon atom . They are a broad and diverse class of compounds that includes many familiar substances such as ethanol and methanol .

Synthesis Analysis

Alcohols can be synthesized through a variety of methods. One common method is the oxidation of alcohols using acidified sodium or potassium dichromate (VI) solution . This reaction is used to make aldehydes, ketones, and carboxylic acids .Chemical Reactions Analysis

Alcohols can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, and carboxylic acids . They can also undergo substitution reactions with halogenoalkanes .Physical And Chemical Properties Analysis

Alcohols have diverse physical and chemical properties. They are generally polar due to the presence of the hydroxyl group, and they can form hydrogen bonds, which gives them relatively high boiling points compared to hydrocarbons of similar molecular weight .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Production

Research has shown that methanesulfonic acid (MSA), related to 1-Methanesulfinyl-propan-2-ol, is used as a catalyst for the production of linear alkylbenzenes. This method is environmentally benign due to the biodegradability of MSA and its ability to be reused in the process (Luong et al., 2004).

Methane Conversion and Activation

In another study, the selective oxidation of methane and ethane to alcohols in various solvents, including strong acids, has been investigated. This process involves oxidation in sulfuric acid, leading to the formation of compounds such as CH₃OSO₃H, showcasing a method for methane and ethane activation (Sen et al., 1994).

Methane Conversion to Value-Added Chemicals

Research has also been conducted on the conversion of methane into fuels and high-value chemicals like olefins and aromatics. Innovations in catalysts and new concepts are essential for improving the yield and stability of these processes (Schwach et al., 2017).

Biotechnological Applications of Methanotrophs

A study on methanotrophs, bacteria that use methane as their sole carbon source, highlights their potential in generating single-cell protein, biopolymers, and other compounds using methane. They can be genetically engineered to produce new compounds and have applications in bioremediation and biosensors (Strong et al., 2015).

Hydrogenation Processes

Research on asymmetric hydrogenation of alpha-hydroxy aromatic ketones has been conducted, where compounds like Cp*Ir(OTf)(MsDPEN) catalyze the process to produce 1-aryl-1,2-ethanediols with high enantioselectivity (Ohkuma et al., 2007).

Methane Activation and Conversion

There's ongoing research on the conversion of methane to chemicals more valuable than methane itself, such as hydrogen, methanol, and olefins. This process is significant due to the abundant reserves of methane and its potential as a feedstock for chemical production (Tang et al., 2014).

Methanesulfonamide in Asymmetric Dihydroxylations

Methanesulfonamide has been studied for its effect in the hydrolysis step of Sharpless asymmetric dihydroxylation. It acts as a general acid catalyst and affects the reaction time based on the polarity of the intermediate osmate ester (Junttila & Hormi, 2009).

Wirkmechanismus

Target of Action

It is known that many alcohols and phenols interact with proteins and lipids in cell membranes, altering their structure and function .

Mode of Action

Alcohols and phenols typically exert their effects by disrupting the structure and function of cell membranes, leading to changes in cell permeability .

Biochemical Pathways

Alcohols and phenols can affect a variety of biochemical pathways, often by disrupting the function of proteins and lipids in cell membranes .

Pharmacokinetics

Many alcohols and phenols are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Many alcohols and phenols are known to cause cellular damage by disrupting the structure and function of cell membranes .

Action Environment

The action, efficacy, and stability of 1-Methanesulfinyl-propan-2-ol can be influenced by various environmental factors. For instance, the presence of other substances, pH, temperature, and the specific characteristics of the biological system in which it is present can all impact its action .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methylsulfinylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(5)3-7(2)6/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZCYFMCMRDKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)

![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)